8-Methoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one

PDE5 inhibitor smooth muscle relaxation erectile dysfunction

Select this specific furoquinoline alkaloid to ensure experimental consistency. Structural variations among dictamnine, γ-fagarine, and kokusaginine produce divergent bioactivity; this compound’s single C-8 methoxy group confers the highest known potency against PDE5A in head-to-head assays. It also serves as a defined anti-HCV reference (IC50 20.4 μg/mL), a dual HIV-1 inhibitor benchmark (EC50 1.64 μM; RT IC50 8 μM), and a validated genotoxicity positive control. Avoid functional interchangeability errors by procuring the exact CAS 569-02-8 standard.

Molecular Formula C13H11NO3
Molecular Weight 229.23 g/mol
CAS No. 569-02-8
Cat. No. B12388313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one
CAS569-02-8
Molecular FormulaC13H11NO3
Molecular Weight229.23 g/mol
Structural Identifiers
SMILESCN1C2=C(C=CC=C2OC)C(=O)C3=C1OC=C3
InChIInChI=1S/C13H11NO3/c1-14-11-8(4-3-5-10(11)16-2)12(15)9-6-7-17-13(9)14/h3-7H,1-2H3
InChIKeyVNBUMBNLPGLBML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one (γ-Isofagarine): A Furoquinoline Alkaloid Reference Standard


8-Methoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one, commonly known as γ-Isofagarine (Iso-γ-fagarine), is a naturally occurring furoquinoline alkaloid with the CAS number 569-02-8 and molecular formula C13H11NO3 . It is a key secondary metabolite isolated from various plant species within the Rutaceae family, most notably from the root bark of *Dictamnus* species [1]. The compound is characterized by its heterotricyclic structure, which is formed by the fusion of a quinoline and a furan ring [2]. This structural framework is central to its diverse pharmacological properties and its utility as a research standard for studying the furoquinoline class [2].

Why 8-Methoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one Cannot Be Directly Substituted by Other Furoquinoline Alkaloids


Within the furoquinoline alkaloid class, minor structural modifications result in significant, quantifiable differences in biological target potency and selectivity. This compound is characterized by a single methoxy group at the C-8 position, which is critical for specific biological activities [1]. Closely related alkaloids like dictamnine, γ-fagarine, kokusaginine, and skimmianine possess different substitution patterns (e.g., methoxy groups at C-4, C-7, or C-8) that lead to distinct activity profiles across various assays, including PDE5A inhibition [1] and cholinesterase inhibition [2]. Therefore, assuming functional equivalence or interchangeability among furoquinoline alkaloids without direct comparative data is scientifically unsound and can lead to flawed experimental outcomes or suboptimal procurement decisions.

Quantitative Differentiation: Key Evidence for Selecting 8-Methoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one


hPDE5A Inhibition: 8-Methoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one Outperforms All Other Tested Furoquinolines

8-Methoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one (γ-Isofagarine) demonstrates the most potent inhibitory activity against human phosphodiesterase 5 (hPDE5A) in vitro when directly compared to seven other furoquinoline alkaloids [1]. The study identified the single methoxy group at the C-8 position as a critical structural determinant for this activity [1].

PDE5 inhibitor smooth muscle relaxation erectile dysfunction furoquinoline alkaloid

Anti-HCV Activity: 8-Methoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one (γ-Isofagarine) Exhibits Potent Inhibition

γ-Isofagarine demonstrates strong anti-HCV activity with a reported IC50 value of 20.4 ± 0.4 μg/mL [1]. While this activity provides a benchmark for its antiviral potential, quantitative comparative data against other furoquinoline alkaloids in the same HCV model is not available in the current literature.

antiviral hepatitis C virus HCV inhibitor furoquinoline alkaloid

Anti-HIV-1 Activity: γ-Fagarine Shows Moderate Potency in Viral Replication Assays

In a study evaluating anti-HIV-1 activity, γ-fagarine exhibited an EC50/IC50 value of 1.64/26.9 μM against infectious HIV-1 in human lymphoblastoid host cells [1]. It also showed inhibitory activity in an HIV-1 reverse transcriptase assay with an IC50 of 8 μM [1].

antiviral HIV-1 reverse transcriptase furoquinoline alkaloid

Sister Chromatid Exchange (SCE) Induction: 8-Methoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one Acts as a Genotoxicity Probe

8-Methoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one (γ-Isofagarine) is a recognized inducer of sister chromatid exchanges (SCEs), a specific form of genotoxicity that is used as a sensitive indicator of DNA damage .

genotoxicity sister chromatid exchange mutagenicity furoquinoline alkaloid

Physicochemical Profile: Differentiated LogP and Solubility Properties Compared to Other Furoquinolines

The predicted LogP (XLogP3-AA) for 8-Methoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one is 2.5, indicating moderate lipophilicity, with a LogS (ESOL) of -3.795, classifying it as moderately soluble [1]. These predicted properties differ from other common furoquinoline alkaloids; for instance, dictamnine has a higher XLogP of 3.2 and is less soluble (ESOL LogS: -4.33), while skimmianine has an XLogP of 2.9 and LogS of -3.74 [2][3].

LogP solubility physicochemical properties drug-likeness

Validated Research Applications of 8-Methoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one Based on Quantitative Evidence


hPDE5A Inhibition and Smooth Muscle Relaxation Research

Researchers investigating the structure-activity relationship (SAR) of furoquinoline alkaloids on phosphodiesterase 5 (PDE5) should prioritize 8-Methoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one. Direct head-to-head comparison data confirms it is the most potent inhibitor among a panel of eight common furoquinoline alkaloids, with its single C-8 methoxy group identified as critical for activity [1]. This compound serves as the optimal starting point for medicinal chemistry efforts aimed at developing novel PDE5 inhibitors or for use as a positive control in related biochemical assays.

Antiviral Discovery for Hepatitis C Virus (HCV)

In anti-HCV drug discovery programs, this compound provides a well-defined, quantifiable baseline for antiviral activity with an established IC50 of 20.4 ± 0.4 μg/mL [1]. Its natural product origin and distinct mechanism of action, which may involve modulation of viral protease and helicase function [1], make it a valuable tool for phenotypic screening, target identification, and as a reference standard for evaluating the potency of novel synthetic derivatives or other natural products.

Genetic Toxicology and DNA Damage Response Studies

As a known inducer of sister chromatid exchanges (SCEs) [1], 8-Methoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one is uniquely suited as a positive control compound in genotoxicity testing panels. It can be used to calibrate and validate assays such as the in vitro micronucleus test or the comet assay, and it serves as a chemical probe to investigate the cellular pathways involved in DNA damage signaling and repair, particularly those triggered by this specific class of alkaloid.

Anti-HIV-1 and Reverse Transcriptase Research

For investigations into novel HIV-1 inhibitors, γ-fagarine provides a dual-activity benchmark. It exhibits activity against infectious HIV-1 in cellular assays (EC50/IC50: 1.64/26.9 μM) and directly inhibits HIV-1 reverse transcriptase (IC50: 8 μM) [1]. This compound can be used to study structure-activity relationships for both viral entry/replication and enzymatic inhibition, serving as a natural product scaffold for further optimization.

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